molecular formula C11H19N3 B13069930 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine

1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13069930
M. Wt: 193.29 g/mol
InChI Key: KHDQYQFZLLVNLI-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 1-methylcyclopropyl ketone and isopropyl hydrazine can be reacted in the presence of a suitable catalyst to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-amine
  • 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine
  • 3-(1-Methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine

Uniqueness

1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-methyl-5-(1-methylcyclopropyl)-4-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-7(2)8-9(11(3)5-6-11)13-14(4)10(8)12/h7H,5-6,12H2,1-4H3

InChI Key

KHDQYQFZLLVNLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(N=C1C2(CC2)C)C)N

Origin of Product

United States

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